N-(9-Cyclopropyl-1-oxononyl)-N-hydroxy-beta-alanine

概要

説明

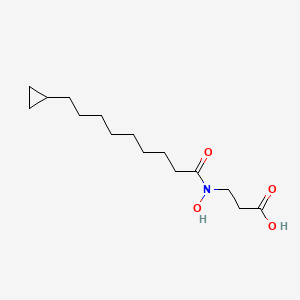

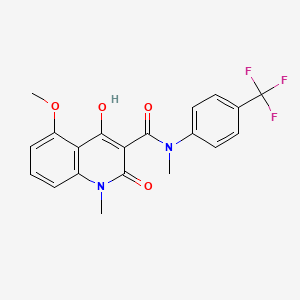

“N-(9-Cyclopropyl-1-oxononyl)-N-hydroxy-beta-alanine” is a chemical compound used for laboratory research purposes . It has a chemical formula of C15H27NO4 .

Molecular Structure Analysis

The molecular weight of “N-(9-Cyclopropyl-1-oxononyl)-N-hydroxy-beta-alanine” is 285.38 . The exact molecular structure couldn’t be found in the search results.Physical And Chemical Properties Analysis

The compound is composed of more than 80.0% (HPLC) of "N-(9-Cyclopropyl-1-oxononyl)-N-hydroxy-beta-alanine" . No further physical or chemical properties could be found.科学的研究の応用

Cancer Treatment: Overcoming Drug Resistance

TC-E 5002 has been identified as a chemical inhibitor of the histone demethylase KDM7A. Research indicates that it can overcome cisplatin-resistance in bladder cancer cells . By inhibiting KDM7A, TC-E 5002 reduces cell proliferation and may enhance the effectiveness of chemotherapy drugs like cisplatin, offering a potential treatment avenue for drug-resistant cancers.

Epigenetic Regulation

The compound plays a role in epigenetic regulation by targeting histone demethylases. This action can lead to altered expression of genes involved in cancer cell growth and survival. The modulation of epigenetic markers by TC-E 5002 could be crucial for understanding and treating diseases where epigenetic regulation is disrupted .

Cell Cycle Arrest

TC-E 5002 has been shown to induce cell cycle arrest at the G0/G1 phase in cancer cells. This effect can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. The ability to control the cell cycle makes TC-E 5002 a valuable tool for cancer research and therapy .

Transcription Factor Inhibition

The compound affects the activity of transcription factors such as E2F1, which is activated by KDM7B and leads to the progression of the cell cycle. By inhibiting these transcription factors, TC-E 5002 can suppress the expression of genes that are critical for cell division and growth .

Antiproliferative Activity

TC-E 5002 exhibits antiproliferative activity against various cancer cell lines, including N2a, KYSE150, and HeLa cells. This suggests that the compound could be used to study the mechanisms of cell growth and to develop new anticancer therapies .

Histone Demethylase Subfamily Inhibition

As an inhibitor of the histone lysine demethylase subfamily KDM2/7, TC-E 5002 offers a selective approach to modulate the methylation status of histones. This specificity is important for dissecting the roles of different demethylases in cellular processes and diseases .

Gene Expression Modulation

TC-E 5002 can decrease the expression of genes involved in cell proliferation and survival. This includes genes regulated by histone methylation, which can be critical for cancer progression and other diseases where gene expression is aberrant .

Research Tool for Molecular Biology

Beyond its therapeutic potential, TC-E 5002 serves as a valuable research tool in molecular biology. It can be used to study the effects of histone demethylation on gene expression, cell differentiation, and development, providing insights into the fundamental processes that govern cell behavior .

Safety and Hazards

The safety data sheet indicates that this compound may cause skin irritation and serious eye irritation . It’s recommended to wash hands and face thoroughly after handling, wear protective gloves, and use eye protection . In case of skin contact, wash with plenty of soap and water, and get medical advice if skin irritation occurs . If it gets in the eyes, rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, and continue rinsing . If eye irritation persists, get medical advice .

作用機序

Target of Action

TC-E 5002, also known as N-(9-Cyclopropyl-1-oxononyl)-N-hydroxy-beta-alanine, is a selective inhibitor of the histone demethylase KDM2/7 subfamily . The primary targets of TC-E 5002 are KDM7A, KDM7B, and KDM2A . These enzymes play a crucial role in the regulation of gene expression by removing methyl groups from histones, which can alter the structure of the chromatin and subsequently influence gene transcription.

Mode of Action

TC-E 5002 interacts with its targets (KDM7A, KDM7B, and KDM2A) by binding to their active sites, thereby inhibiting their enzymatic activity . This inhibition prevents the demethylation of histones, leading to changes in gene expression.

Biochemical Pathways

The inhibition of KDM2/7 by TC-E 5002 affects various biochemical pathways. One significant pathway is the regulation of the androgen receptor (AR) activity . The inhibition of KDM7A by TC-E 5002 leads to the repression of AR activity through epigenetic regulation .

Result of Action

The inhibition of KDM2/7 by TC-E 5002 has been shown to inhibit the growth of certain cancer cells, such as HeLa and KYSE-150, in vitro . Furthermore, the treatment with TC-E 5002 leads to decreased cell proliferation in cisplatin-resistant bladder cancer cells .

特性

IUPAC Name |

3-[9-cyclopropylnonanoyl(hydroxy)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO4/c17-14(16(20)12-11-15(18)19)8-6-4-2-1-3-5-7-13-9-10-13/h13,20H,1-12H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEHSERYKENINRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CCCCCCCCC(=O)N(CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(9-Cyclopropyl-1-oxononyl)-N-hydroxy-beta-alanine | |

CAS RN |

1453071-47-0 | |

| Record name | N-(9-Cyclopropyl-1-oxononyl)-N-hydroxy-beta-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does TC-E 5002 interact with its target and what are the downstream effects?

A1: TC-E 5002 is a chemical inhibitor of the histone demethylase KDM7A [, ]. By inhibiting KDM7A, TC-E 5002 prevents the removal of methyl groups from histone H3K27. This increase in H3K27 di-methylation is associated with transcriptional repression. In the context of prostate and bladder cancer, TC-E 5002 treatment leads to decreased androgen receptor (AR) activity, reduced cell proliferation, and increased apoptosis [, ]. This effect on AR activity is attributed to the epigenetic regulation of AR target genes by KDM7A [, ].

Q2: What is known about the in vitro and in vivo efficacy of TC-E 5002?

A2: In vitro studies have demonstrated that TC-E 5002 effectively reduces the proliferation of both prostate and bladder cancer cell lines [, ]. Importantly, this effect was observed even in cisplatin-resistant bladder cancer cells []. In vivo studies using a mouse xenograft model further confirmed the efficacy of TC-E 5002, showing a reduction in bladder tumor growth following treatment []. This suggests that TC-E 5002 holds potential as a therapeutic agent, particularly for cases exhibiting resistance to existing treatments like cisplatin.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[5-[(aminosulfonyl)amino]-5-deoxy-beta-D-ribofuranosyl]-5-[2-(2-ethoxy-6-fluorophenyl)ethynyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B611165.png)

![(S)-N-(4-amino-6-methyl-5-(quinolin-3-yl)-8,9-dihydropyrimido[5,4-b]indolizin-8-yl)acrylamide](/img/structure/B611166.png)

![(2S)-2-[[4-(1,1-Dimethylethyl)phenoxy]methyl]-2,3-dihydro-5-methylimidazo[2,1-b]oxazole-6-carboxamide](/img/structure/B611173.png)

![(2E)-1-(5-Bromo-2-thienyl)-3-[4-(dimethylamino)phenyl]-2-propen-1-one](/img/structure/B611180.png)